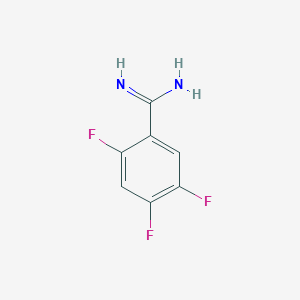

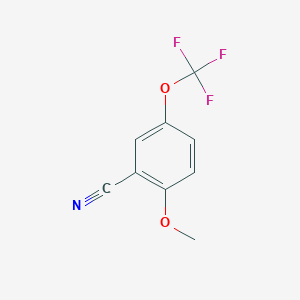

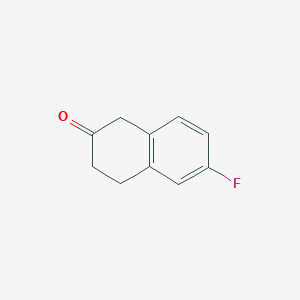

![molecular formula C11H13N3O3S B1309796 5-(2,3,4-Trimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 299932-72-2](/img/structure/B1309796.png)

5-(2,3,4-Trimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-(2,3,4-Trimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine" is a derivative of the thiadiazole class, which is known for its potential in medicinal chemistry due to the biological activities associated with thiadiazole derivatives. These compounds have been extensively studied for their antibacterial, antifungal, and trypanocidal properties, as well as their potential use in drug development for various diseases .

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves the reaction of appropriate phenyl compounds with reagents that facilitate the formation of the thiadiazole ring. For instance, the synthesis of 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones involves a multi-step process that includes the formation of the thiadiazole ring followed by further functionalization to achieve the desired compound . Similarly, the synthesis of other related compounds often involves the use of starting reagents like amino thiourea or isothiocyanate, followed by reactions such as heterocyclization and alkylation to introduce the thiadiazole moiety .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can be substituted with various functional groups. X-ray diffraction studies have been used to determine the crystal structures of these compounds, revealing details such as ring planarity, dihedral angles, and intermolecular interactions . For example, the crystal structure of 5-(2′-aminophenyl)-2-dimethylamino-1,3,4-thiazole shows a planar molecule with a small dihedral angle between the rings, and molecules linked by antiparallel hydrogen bonds .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including nucleophilic addition, hydrazinolysis, and intramolecular cyclization, to form more complex structures with potential biological activity . The reactivity of these compounds is often influenced by the substituents on the thiadiazole ring, which can affect the electron distribution and thus the chemical behavior of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceutical agents. These properties are typically characterized using techniques like IR spectroscopy, NMR spectroscopy, and high-performance liquid chromatography (HPLC) . Theoretical calculations, such as density functional theory (DFT), are also employed to predict the properties and reactivity of these compounds .

Relevant Case Studies

Several studies have evaluated the biological activities of thiadiazole derivatives. For instance, some compounds have shown promising antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species like Aspergillus niger . Other studies have focused on the potential trypanocidal activity of these compounds, which could lead to treatments for diseases like Chagas disease . Additionally, the fungicidal activity of certain thiadiazole derivatives has been investigated, highlighting their potential as agricultural agents .

科学的研究の応用

Synthesis Processes

- The reaction of 5-chloro-3-methyl-l-phenyl-lH-pyrazole-4-carbonyl chloride with substituted [1,3,4] thiadiazol-2-ylamine leads to the synthesis of compounds like 5-chloro-3-methyl-1-phenyl-1Η pyrazole-4-carboxylic acid (5-substituted -[1,3,4] thiadiazol-2-yl)amide in good yields, showcasing the synthetic versatility of thiadiazol-2-ylamine derivatives (H. Liming et al., 2003).

Biological Activities

- N-[5-(4-(alkyl/aryl)-3-nitro-phenyl)-[1,3,4-thiadiazol-2-yl]-2,2-dimethyl-propionamide and other similar compounds synthesized from 5-(4-Fluoro-3-nitro-phenyl)-[1,3,4] thiadiazole-2-ylamine demonstrated appreciable antibacterial and antifungal activities, indicating the potential of thiadiazol-2-ylamine derivatives in antimicrobial applications (B. Chandrakantha et al., 2014).

Anticancer Properties

- A series of 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles synthesized demonstrated significant cytotoxicity against multiple cancer cell lines, with certain derivatives showing high activity, underlining the potential of thiadiazole derivatives in cancer treatment (Dalip Kumar et al., 2010).

Structural and Spectral Studies

- Compounds like 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine, 2-(5-phenyl-1,3,4-thiadiazol-2-yl) pyridine, and 2-(5-methyl-1,3,4-thiadiazole-2-ylthio)-5-methyl-1,3,4-thiadiazole have been synthesized and characterized, contributing to the understanding of the structural diversity and stability of thiadiazol-2-ylamine derivatives (R. Dani et al., 2013).

Antimicrobial and Anti-inflammatory Applications

- Various thiadiazole derivatives have been synthesized and evaluated for anti-inflammatory and analgesic activities, with some compounds displaying significant activities, suggesting their utility in the development of new therapeutic agents (S. K. Bhati et al., 2008).

Corrosion Inhibition

- Thiadiazol-2-ylamine derivatives have been investigated as inhibitors for mild steel corrosion in acidic solutions, with studies indicating that the efficiency of these inhibitors increases with concentration and that they obey Langmuir adsorption isotherm (M. Yadav et al., 2015).

特性

IUPAC Name |

5-(2,3,4-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-15-7-5-4-6(8(16-2)9(7)17-3)10-13-14-11(12)18-10/h4-5H,1-3H3,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYSIWRMEBVDPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2=NN=C(S2)N)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,3,4-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1309713.png)

![4H-thiochromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1309734.png)

![4-[2-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1309742.png)

![[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1309746.png)

![N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B1309765.png)